Isothipendyl Hydrochloride
Description
Isothipendyl Hydrochloride (C₁₆H₁₉N₃S·HCl, MW: 321.87) is a first-generation H₁ antihistamine and anticholinergic agent . It inhibits histamine binding to H₁ receptors, alleviating allergic reactions and pruritus, particularly in topical formulations for insect bites . Structurally, it features a pyrido-benzothiazine core, distinguishing it from other antihistamines .
Properties
IUPAC Name |
N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHCFTORMXCNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046845 | |
| Record name | Isothipendyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34433-15-3, 1225-60-1 | |
| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothipendyl hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothipendyl hydrochloride [JAN] | |
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| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |
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| Record name | isothipendyl hydrochloride | |
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| Record name | Isothipendyl hydrochloride | |
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| Record name | Isothipendyl hydrochloride | |
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| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |
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| Record name | ISOTHIPENDYL HYDROCHLORIDE | |
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Preparation Methods
Synthetic Routes for Isothipendyl Hydrochloride
Nucleophilic Substitution Using 1-Azaphenothiazine and 2-Dimethylaminochloropropane
The most widely documented synthesis involves the reaction of 1-azaphenothiazine with 2-dimethylaminochloropropane under strongly basic conditions. This method, detailed in Chinese patents CN102617608A and CN102924484A, proceeds via a two-step mechanism:
Deprotonation of 1-Azaphenothiazine :
Sodium hydride (NaH) in anhydrous acetonitrile deprotonates the nitrogen atom of 1-azaphenothiazine, generating a nucleophilic sodium salt. The molar ratio of 1-azaphenothiazine to NaH is critical, typically maintained at 1:1.1–1.2 to ensure complete deprotonation.Alkylation with 2-Dimethylaminochloropropane :
The sodium salt reacts with 2-dimethylaminochloropropane in a nucleophilic substitution (SN₂) mechanism. The reaction is conducted under reflux conditions (80–100°C) for 1.5–2 hours, yielding a mixture of isothipendyl and its structural isomers.
Key Reaction Parameters :
- Solvent : Anhydrous acetonitrile ensures solubility of both reactants and minimizes side reactions.
- Temperature : Reflux conditions (boiling point of acetonitrile: 82°C) accelerate the reaction kinetics.
- Stoichiometry : Excess 2-dimethylaminochloropropane (1.2–1.5 equivalents) drives the reaction to completion.
Table 1: Optimization of Reaction Conditions from Patent Embodiments
| Parameter | Laboratory Scale (Embodiment 1) | Industrial Scale (Patent CN102924484A) |
|---|---|---|
| 1-Azaphenothiazine (mol) | 0.022 | 10.0 |
| NaH (mol) | 0.024 | 11.0 |
| Reaction Time (h) | 1.5 | 2.0 |
| Yield (%) | 45.5 | 48.2 |
Isolation and Purification via Hydrochloride Salt Formation
The crude product mixture contains isothipendyl and its isomers, necessitating a separation strategy. The patented method exploits differences in hydrochloride salt solubility:
Precipitation with HCl Gas :
The reaction mixture is treated with dry hydrogen chloride (HCl) gas in acetonitrile. This compound precipitates due to its lower solubility, while isomer hydrochlorides remain dissolved.Recrystallization :
The precipitate is dissolved in minimal anhydrous acetonitrile and recrystallized to achieve >99% purity. This step eliminates residual isomers and unreacted starting materials.
Critical Factors in Purification :
Industrial-Scale Production Modifications
The industrial process described in CN102924484A introduces optimizations to enhance scalability and cost-efficiency:
Nitrogen Atmosphere Protection
Reactions are conducted under nitrogen to prevent oxidation of sensitive intermediates, particularly the sodium hydride and 1-azaphenothiazine sodium salt.
Continuous Feed Reactors
Large-scale synthesis employs continuous feed systems to maintain stoichiometric ratios and temperature control, reducing batch-to-batch variability.
Analytical Characterization of Synthetic Products
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) methods developed for this compound show a linear response range of 1.25–55 μM, with a detection limit of 0.284 μM.
Chemical Reactions Analysis
Types of Reactions: Isothipendyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Clinical Applications
Isothipendyl hydrochloride is primarily utilized in dermatology and allergy treatments. Its applications include:
- Antipruritic : It provides relief from itching caused by insect bites, allergic reactions, and various dermatological conditions.
- Allergic Conditions : It is effective in managing symptoms of hay fever and other allergic responses.
- Topical Preparations : Formulations like Apaisyl gel® are used for localized treatment of pruritus .
Analytical Methods for Detection
Recent studies have focused on developing sensitive analytical methods to detect this compound in biological samples. Notable methods include:
Electrochemical Sensing
Research has demonstrated the electrochemical behavior of this compound using modified electrodes. A study investigated its oxidation peaks at a multiwalled carbon nanotube-modified glassy carbon electrode, revealing its potential for sensitive detection in biological fluids. The study found:
- Two oxidation peaks in Britton-Robinson buffer at pH 7.0.
- A linear relationship between peak current and concentration within the range of 1.25–55 μM.
- Limits of detection and quantification were established at 0.284 μM and 0.949 μM, respectively .
Spectrophotometric Methods
This compound has also been proposed as a reagent for the spectrophotometric determination of chromium(VI) in environmental samples. The reaction produces a red-colored species that can be quantitatively analyzed at 510 nm, demonstrating its versatility beyond pharmacological applications .
Case Studies
- Clinical Trial in Dermatology : A trial evaluated the efficacy of this compound (Nilergex) in treating dermatological conditions. Results indicated significant improvement in symptoms among participants with pruritus .
- Photodermatitis Study : A retrospective study identified isothipendyl-containing topical products as common causes of contact dermatitis among patients in photodermatology centers. The study highlighted the need for careful monitoring of adverse effects associated with topical antihistamines .
Comparative Analysis with Other Antihistamines
This compound shares structural similarities with other antihistamines but differs in sedative properties and clinical applications. Below is a comparison table:
| Compound Name | Class | Unique Features |
|---|---|---|
| Isothipendyl | First-generation | Antipruritic; moderate sedation |
| Diphenhydramine | First-generation | Strong sedative effects; used as a sleep aid |
| Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |
| Cetirizine | Second-generation | Non-sedating; longer duration of action |
| Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |
Mechanism of Action
Isothipendyl Hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms caused by histamine, such as itching and inflammation. Additionally, this compound exhibits sedative, anticholinergic, and antiserotoninergic effects .
Comparison with Similar Compounds
Chemical and Structural Properties
Key Differences :
Pharmacological Activity
Notes:
Biological Activity
Isothipendyl hydrochloride, a first-generation antihistamine and anticholinergic agent, is primarily utilized for its antipruritic properties, providing relief from itching associated with allergic reactions and dermatological conditions. This compound exhibits significant biological activity through its selective antagonism of the histamine H1 receptor, which is pivotal in mediating allergic responses.
Isothipendyl acts as a competitive antagonist at the histamine H1 receptor, inhibiting the effects of endogenous histamine. This action results in the alleviation of symptoms such as itching, sneezing, and runny nose associated with allergies. Additionally, isothipendyl possesses anticholinergic properties, which may contribute to its efficacy in reducing secretions and providing symptomatic relief in various allergic conditions .
Pharmacological Profile
The pharmacological profile of isothipendyl includes:
- Chemical Formula : C₁₆H₁₉N₃S
- Molecular Weight : Approximately 285.407 g/mol
- Classification : First-generation antihistamine
- Primary Use : Antipruritic treatment for allergic skin reactions
Binding Affinity Studies
Research has demonstrated that isothipendyl binds effectively to bovine serum albumin (BSA), a major transport protein in blood. Fluorescence spectroscopy studies have indicated a strong binding affinity, suggesting potential interactions with other drugs that may compete for BSA binding sites.
Electrochemical Behavior
The electrochemical characteristics of isothipendyl have been investigated using multiwalled carbon nanotube-modified glassy carbon electrodes. At a concentration of 55 μM, two distinct oxidation peaks were observed in a Britton-Robinson buffer at pH 7.0. The oxidation process was found to be irreversible across a pH range of 2.5–9.0, indicating robust electrochemical activity that could be harnessed for analytical applications .
Comparative Analysis
This compound shares structural similarities with other antihistamines. The following table compares its properties with other compounds in the same class:
| Compound Name | Class | Unique Features |
|---|---|---|
| Isothipendyl | First-generation | Antihistamine with anticholinergic effects |
| Diphenhydramine | First-generation | Strong sedative effects; commonly used as a sleep aid |
| Chlorpheniramine | First-generation | Less sedating; used for allergies |
| Cetirizine | Second-generation | Non-sedating; longer duration of action |
| Fexofenadine | Second-generation | Non-sedating; fewer CNS effects |
Clinical Applications
This compound is commonly utilized in dermatology for its antipruritic effects. It is effective in treating conditions such as:
- Allergic dermatitis
- Insect bites
- Urticaria (hives)
Despite its efficacy, the use of isothipendyl has declined due to the sedative side effects characteristic of first-generation antihistamines .
Research Findings
A clinical trial conducted in 1960 evaluated the effectiveness of this compound (Theruhistin) in dermatological applications. The study reported significant improvements in patients suffering from allergic skin reactions, highlighting its therapeutic potential despite the noted side effects .
Q & A
Basic: What analytical methods are validated for quantifying Isothipendyl hydrochloride in pharmaceutical formulations?
A spectrophotometric method using bromothymol blue (BBG) in pH 4.0 acetate-ethanol buffer forms ion-pair complexes with this compound, detectable at 612 nm. Beer’s law is linear (0.2–6.1 mg/mL, R² > 0.9969), with molar absorptivity of 5.51 × 10⁴ mol⁻¹ cm⁻¹. Method validation includes interference studies with excipients and statistical verification .
Basic: How is this compound structurally characterized for identity confirmation?
Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. The SMILES notation (CC(N(C)C)CN1C(C=CC=C2)=C2SC3=CC=CN=C13.Cl ) and molecular formula (C₁₆H₁₉N₃S·HCl) are confirmed via these techniques. Regulatory guidelines require purity ≥95% for analytical method validation (AMV) and quality control (QC) .
Basic: What pharmacological mechanisms underpin this compound’s antihistaminic activity?
As an H1 receptor antagonist, Isothipendyl competitively inhibits histamine binding, reducing hypersensitivity and pruritus. Its benzo-pyrido-thiazine structure enhances receptor affinity, validated via in vitro ligand-binding assays and mast cell stabilization studies .
Advanced: How should researchers design stability studies for this compound under varied storage conditions?
Follow ICH Q1A guidelines:
- Thermal stability : Store at 25°C ± 2°C/60% RH (long-term) and 40°C ± 2°C/75% RH (accelerated) for 6–12 months.
- Light exposure : Use ICH-compliant photostability chambers (1.2 million lux hours).
- Humidity : Monitor deliquescence via dynamic vapor sorption (DVS). Stability-indicating HPLC methods (e.g., C18 column, 254 nm) assess degradation products .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., efficacy vs. receptor selectivity)?
- Dose-response curves : Compare EC₅₀ values across studies. Discrepancies may arise from assay conditions (e.g., cell lines, histamine concentrations).
- Receptor profiling : Use radioligand binding assays (e.g., [³H]-mepyramine for H1 receptors) to confirm selectivity over H2/H3 receptors.
- In vivo models : Validate pruritus reduction in murine IL-31-induced scratching models .
Advanced: What environmental toxicity parameters must be assessed for this compound?
- Ecotoxicity : Conduct OECD Test 201 (algae growth inhibition) and Test 202 (Daphnia immobilization). No current data exists, but structural analogs (e.g., phenothiazines) suggest moderate aquatic toxicity.
- Biodegradation : Use OECD 301F (manometric respirometry) to assess persistence. Preliminary data classify it as non-readily biodegradable .
Advanced: How to validate this compound’s analytical methods for regulatory compliance?
- Specificity : Forced degradation (acid/base/oxidative stress) confirms no co-elution with impurities.
- Accuracy : Spike recovery (98–102%) in placebo matrices.
- Precision : ≤2% RSD for intraday/interday replicates.
- Linearity : ≥0.999 correlation coefficient over 50–150% of target concentration .
Advanced: What experimental designs mitigate variability in preclinical pharmacokinetic studies?
- Crossover studies : Reduce inter-subject variability in bioavailability assessments.
- Population PK modeling : Incorporate covariates (e.g., hepatic CYP3A4 activity) to explain clearance rate differences.
- Microsampling : Serial blood draws (<50 µL) in rodents minimize stress-induced PK alterations .
Advanced: How to address discrepancies in spectrophotometric vs. chromatographic purity assays?
- Interference analysis : Test excipients (e.g., lactose, starch) for absorbance overlap at 612 nm.
- Cross-validation : Compare results with HPLC (e.g., C18 column, 0.1% TFA in mobile phase).
- Statistical tests : Use Bland-Altman plots to assess method agreement .
Advanced: What strategies optimize this compound’s solubility for in vivo formulations?
- Co-solvents : Use PEG 400/ethanol (30:70 v/v) to enhance aqueous solubility.
- Cyclodextrin complexation : HP-β-CD (10% w/v) improves dissolution rate.
- Nanoemulsions : Lecithin/Tween 80 (1:3) stabilize droplets (<200 nm) for parenteral delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
